molecular formula C12H14N2O2 B6434260 Succinimide, N-(o-toluidinomethyl)- CAS No. 63384-04-3

Succinimide, N-(o-toluidinomethyl)-

Cat. No.: B6434260
CAS No.: 63384-04-3
M. Wt: 218.25 g/mol
InChI Key: CPBXZSZCLDBMPC-UHFFFAOYSA-N
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Description

Succinimide, N-(o-toluidinomethyl)-: is an organic compound with the molecular formula C12H14N2O2. It is a derivative of succinimide, where the nitrogen atom is substituted with an o-toluidinomethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Succinimide, N-(o-toluidinomethyl)- typically involves the reaction of succinimide with o-toluidine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, where the formaldehyde acts as a methylene bridge between the succinimide and o-toluidine. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Succinimide, N-(o-toluidinomethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Succinimide, N-(o-toluidinomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Succinimide, N-(o-toluidinomethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Succinimide, N-(o-toluidinomethyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: Succinimide, N-(o-toluidinomethyl)- is unique due to the presence of the o-toluidinomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-4-2-3-5-10(9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXZSZCLDBMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157980
Record name Succinimide, N-(o-toluidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63384-04-3, 13314-98-2
Record name 1-[[(2-Methylphenyl)amino]methyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63384-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, N-(o-toluidinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(o-toluidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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